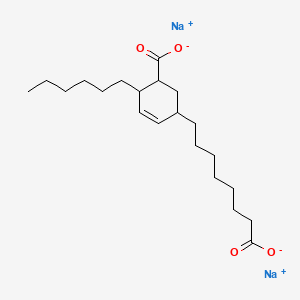
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate: is an organic compound known for its unique structure and properties. It is also referred to as 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid disodium salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves several stepsThe final step involves the addition of disodium to form the salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of specific catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions: Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and pathways .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Researchers are investigating its role in drug development and its effects on specific medical conditions .
Industry: Industrially, this compound is used in the production of various chemical products. Its stability and reactivity make it a valuable component in manufacturing processes .
Mecanismo De Acción
The mechanism of action of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- Disodium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Disodium 5- (7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate
Comparison: Compared to similar compounds, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wider range of chemical reactions and applications .
Propiedades
Número CAS |
56453-08-8 |
|---|---|
Fórmula molecular |
C21H34Na2O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
Clave InChI |
UAQIGVSGAWVUTO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


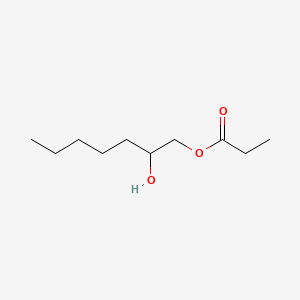
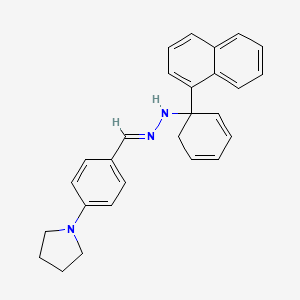
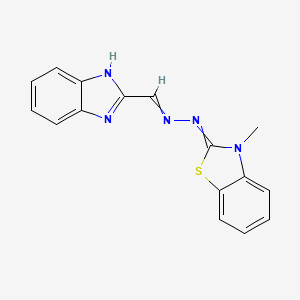
![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)

![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
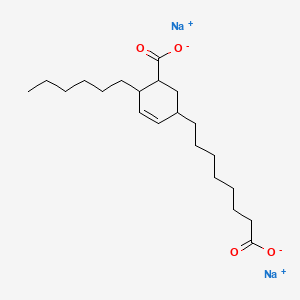
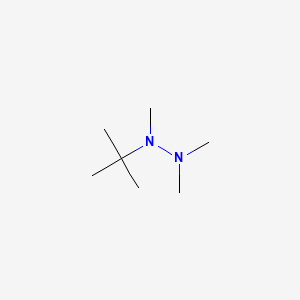
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)

